Diethyl 2-(n-Butyl-d9)malonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

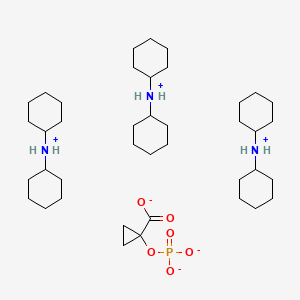

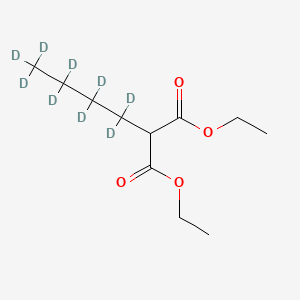

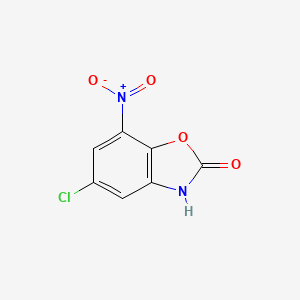

Diethyl 2-(n-Butyl-d9)malonate is a chemical compound with the molecular formula C11H20O4 . It is a derivative of diethyl malonate, which is a diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries as a colorless liquid with an apple-like odor, and is used in perfumes .

Synthesis Analysis

Diethyl malonate (DEM) undergoes alkylation by ethyliodide, which is used to study the phase transfer catalysis (PTC) technique . Substituted diethyl malonate was synthesized by radical and nucleophilic substitution reaction of malonic esters using 3,5-di-t-butyl-4-hydroxy toluene and diethyl 2-phenylmalonates as raw material .Molecular Structure Analysis

The molecular weight of Diethyl 2-(n-Butyl-d9)malonate is 216.2741 . The IUPAC Standard InChI is InChI=1S/C11H20O4/c1-4-7-8-9 (10 (12)14-5-2)11 (13)15-6-3/h9H,4-8H2,1-3H3 .Chemical Reactions Analysis

Diethyl malonate is produced from the reaction of the sodium salt of chloroacetic acid with sodium cyanide, which produces the nitrile . This intermediate is then treated with ethanol in the presence of acid catalyst .Physical And Chemical Properties Analysis

Diethyl 2-(n-Butyl-d9)malonate has a density of 1.0±0.1 g/cm3, a boiling point of 237.5±0.0 °C at 760 mmHg, and a flash point of 93.9±0.0 °C . It has a molar refractivity of 56.5±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 217.5±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Catalysis and Phase-transfer Reactions

Malonates have been utilized in catalyzed reactions, such as the butylation of diethyl malonate using phase-transfer catalysts under microwave irradiation conditions. This process is efficient, providing high yield and selectivity, highlighting malonates' role in synthetic organic chemistry for creating various compounds efficiently (Huo Cailing, 2006).

Oxidation and Ligating Abilities

Oxidation studies of diethyl malonate (DEM) have shown its capacity to generate multiple degradation products useful in ligating with metals such as chromium. This demonstrates malonates' flexibility in forming complexes with metals, useful in various chemical and material science applications (Sangita D. Katre & Ey, 2013).

Electrophilic Amination

Malonates serve as substrates for electrophilic amination reactions with Grignard reagents, showcasing their utility in synthesizing nitrogen-containing compounds. Such reactions are pivotal in producing primary amines and anisidines, which are valuable in pharmaceutical and synthetic chemistry (Y. Niwa, K. Takayama, & M. Shimizu, 2002).

Material Science and MOCVD

In material science, malonates have been explored as precursors for metal-organic chemical vapor deposition (MOCVD), particularly for depositing thin films of HfO2 and ZrO2. This application underlines the significance of malonates in advanced materials manufacturing, offering a method to create high-quality thin films for electronics and other industries (R. Pothiraja et al., 2009).

Synthetic Organic Chemistry

Malonates are involved in Knoevenagel condensation reactions as demonstrated by their use with aldehydes and ketones to form condensation products. This reactivity showcases malonates' role in building complex organic molecules, an essential process in organic synthesis and drug development (B. Ranu & R. Jana, 2006).

Safety And Hazards

Diethyl malonate is classified as a combustible liquid and causes serious eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces, and to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or alcohol-resistant foam for extinction .

Zukünftige Richtungen

Diethyl malonate is used in the preparation of several medicinally useful compounds including vigabatrin, phenylbutazone, nalidixic acid, and rebamipide . It is also used to study the phase transfer catalysis (PTC) technique . Future research could explore more applications of Diethyl 2-(n-Butyl-d9)malonate in the field of medicine and chemistry.

Eigenschaften

IUPAC Name |

diethyl 2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3/i1D3,4D2,7D2,8D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNFNBGRHCUORR-GQWSVURBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)OCC)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661920 |

Source

|

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-(n-Butyl-d9)malonate | |

CAS RN |

1189865-34-6 |

Source

|

| Record name | Diethyl (~2~H_9_)butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)